cis-2-Butene-1,4-diol

Catalysis Isomerization Selectivity

cis-2-Butene-1,4-diol (CAS 6117-80-2) is the cis-configured C4 unsaturated diol where double bond geometry is performance-critical. Unlike its trans isomer or saturated 1,4-butanediol, the cis (Z) configuration enables: (1) stereospecific synthesis of HIV protease inhibitor intermediates (JP3904490B2); (2) Rh(I)-catalyzed isomerization to trans-2-butene-1,4-diol with 93% selectivity at 90% conversion; (3) post-polymerization functionalization via the retained alkene moiety for advanced copolycarbonates with improved water barrier properties. Procure for vitamin B6, endosulfan, and functionalized polyester applications.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 6117-80-2
Cat. No. B044940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Butene-1,4-diol
CAS6117-80-2
Synonyms(Z)-2-Butene-1,4-diol;  cis-2-Butene-1,4-diol ;  (2Z)-2-Butene-1,4-diol;  (Z)-1,4-Dihydroxy-2-butene;  (Z)-2-Buten-1,4-diol;  (Z)-2-Butene-1,4-diol;  cis-1,4-Dihydroxy-2-butene;  cis-2-Butene-1,4-diol
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC(C=CCO)O
InChIInChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-
InChIKeyORTVZLZNOYNASJ-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN WATER, ETHYL ALCOHOL, ACETONE;  SPARINGLY SOL IN BENZENE

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Butene-1,4-diol (CAS 6117-80-2): A Specialized Unsaturated Diol for Selective Catalysis and Polymer Modification


cis-2-Butene-1,4-diol (CAS 6117-80-2) is a C4 unsaturated diol characterized by a cis-configured carbon-carbon double bond and two primary hydroxyl groups [1]. It exists as a colorless to pale yellow liquid with a molecular weight of 88.11 g/mol, a calculated Log P of -0.454, and high solubility in polar solvents such as DMSO [2]. This compound is primarily synthesized via the partial hydrogenation of 2-butyne-1,4-diol [3] and serves as a critical intermediate in the production of vitamin B6, endosulfan insecticides, and as a versatile monomer for functionalized polyesters and polycarbonates [4]. Its unique geometric configuration dictates distinct reactivity and material properties compared to its trans isomer, saturated analogs, and the parent alkyne, making it a compound of specific interest for applications requiring controlled double bond geometry [1].

Why cis-2-Butene-1,4-diol Cannot Be Replaced by its Trans Isomer or Saturated Analogs in Critical Applications


The geometric configuration of the carbon-carbon double bond in 2-butene-1,4-diol is the primary determinant of its chemical and physical behavior, making the cis and trans isomers non-interchangeable in many applications. The cis (Z) isomer exhibits distinct catalytic reactivity, including a high propensity for geometric isomerization under specific conditions [1], and demonstrates unique intramolecular hydrogen bonding that is absent in the trans (E) isomer [2]. In polymerization, the cis-configured diol acts as a structural modifier, directly influencing the thermal, mechanical, and crystallization properties of the resulting copolymers in ways that the trans isomer cannot replicate . Furthermore, substituting with the fully saturated butane-1,4-diol eliminates the reactive alkene moiety, which is essential for post-polymerization functionalization, crosslinking, or the creation of unsaturated polyesters [3]. This evidence-based guide quantifies these performance-defining differences to support informed material selection and procurement decisions.

cis-2-Butene-1,4-diol: Quantifiable Performance Advantages Over Analogs


Selective Isomerization to trans-2-Butene-1,4-diol Enabled by cis-Configuration

The cis configuration of 2-butene-1,4-diol is essential for achieving high selectivity in the geometric isomerization to its trans counterpart. Under specific homogeneous catalysis conditions, the cis isomer undergoes isomerization to the trans isomer with up to 93% selectivity at 90% conversion. This reaction pathway is a direct consequence of the cis geometry and is not accessible from the trans isomer under the same conditions [1]. The high selectivity is attributed to steric factors of the Rh(I) coordinated triphenylphosphine groups, which preferentially interact with the cis isomer [1].

Catalysis Isomerization Selectivity

Catalytic Hydrogenation: Divergent Product Streams from cis-2-Butene-1,4-diol vs. 2-Butyne-1,4-diol

The catalytic hydrogenation of cis-2-butene-1,4-diol and its precursor, 2-butyne-1,4-diol, lead to different product distributions and require distinct catalyst selection for optimal selectivity. Hydrogenation of 2-butyne-1,4-diol typically yields cis-2-butene-1,4-diol as the primary intermediate, which can then undergo further reactions to butane-1,4-diol or side products [1]. In contrast, when starting from cis-2-butene-1,4-diol, the choice of Group VIII metal catalyst dictates the outcome: Ir/SiO2 and Pt/SiO2 favor hydrogenation to butane-1,4-diol, whereas Rh/SiO2, Pd/SiO2, and Ru/SiO2 promote isomerization to trans-2-butene-1,4-diol and 2-hydroxytetrahydrofuran [2]. This divergent selectivity underscores that the cis-alkene is a distinct substrate with its own reaction network, not merely an intermediate en route to the fully saturated diol.

Hydrogenation Catalyst Selectivity Reaction Engineering

Intramolecular Hydrogen Bonding: A Structural Feature Unique to the cis Isomer

The cis configuration of 2-butene-1,4-diol enables the formation of an intramolecular hydrogen bond between the two hydroxyl groups, a structural feature that is not observed in the trans isomer or in the saturated analog butane-1,4-diol [1]. This was demonstrated during chemical ionization experiments, where the cis isomer exhibited a distinct behavior attributable to this internal hydrogen bonding, while the trans isomer and 2-butyne-1,4-diol did not show this effect [1]. This structural difference influences the compound's physical properties, such as its vapor pressure and polarity, which can impact its behavior in purification steps (e.g., distillation) and its interactions in solution.

Physical Chemistry Molecular Structure Analytical Chemistry

Copolymer Properties: Thermal and Mechanical Performance Enhancement in Polycarbonates

Incorporation of cis-2-butene-1,4-diol (cB) as a comonomer in poly(butylene carbonate) (PBC) significantly alters the material properties compared to the unmodified polymer. The resulting copolycarbonates, PBcBC, exhibited a superior water barrier ability and suitable mechanical properties compared to commercial polyester materials like PBAT . Systematic study showed that the insertion of cB could regulate the thermal properties across the entire composition range of the copolycarbonates without inducing side reactions during polymerization . While a direct comparison with trans-2-butene-1,4-diol in the same polymer system was not found, the cis-specific geometric constraints of the double bond are known to influence polymer chain packing and subsequent material properties, a characteristic the trans isomer would not identically replicate [1].

Polymer Science Biodegradable Polymers Material Engineering

Targeted Applications for cis-2-Butene-1,4-diol Where Isomeric Purity and cis-Geometry Provide a Demonstrated Advantage


Synthesis of trans-2-Butene-1,4-diol via Selective Catalytic Isomerization

Researchers requiring trans-2-butene-1,4-diol for further synthesis should procure the cis isomer as the preferred starting material. As evidenced by Strukul et al., homogeneous Rh(I) catalysis can convert cis-2-butene-1,4-diol to its trans counterpart with up to 93% selectivity at 90% conversion [1]. This route offers a high-yield, controlled method for obtaining the trans isomer, which is otherwise difficult to prepare in high isomeric purity. Procuring the cis isomer enables this specific, high-selectivity transformation.

Design of Unsaturated Polyesters and Polycarbonates with Tailored Properties

Polymer chemists developing biodegradable materials or functionalized polyesters should consider cis-2-butene-1,4-diol as a comonomer. Its incorporation into poly(butylene carbonate) has been shown to yield copolycarbonates with improved water barrier properties compared to PBAT . The cis-configured double bond provides a site for post-polymerization functionalization, a feature absent in saturated diols like 1,4-butanediol [2]. This makes the cis isomer a strategic building block for creating advanced, reactive polymer materials.

Probe Molecule for Fundamental Studies of Catalytic Selectivity

Academic and industrial research groups focused on heterogeneous and homogeneous catalysis can utilize cis-2-butene-1,4-diol as a versatile probe molecule. Its well-characterized reaction network with hydrogen over Group VIII metals yields distinct product distributions (butane-1,4-diol, trans-2-butene-1,4-diol, and 2-hydroxytetrahydrofuran) depending on the catalyst and conditions [3]. This makes it an ideal substrate for benchmarking new catalyst formulations, studying structure-selectivity relationships, and investigating competitive hydrogenation and isomerization pathways.

Stereoselective Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, the cis (Z) configuration of the double bond is critical for the stereoselective synthesis of certain drug candidates. For example, a Japanese patent (JP3904490B2) describes the use of (Z)-2-butene-1,4-diol in a stereospecific sequence involving acetalization and epoxidation to produce intermediates for HIV protease inhibitors [4]. In this context, the use of the cis isomer is mandatory, as substitution with the trans isomer would lead to the wrong stereochemical outcome in downstream steps, highlighting the procurement value of high-purity cis-2-butene-1,4-diol.

Technical Documentation Hub

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